molecular formula C12H18ClNO4S B8720298 3-chloro-N-[(2,4-dimethoxyphenyl)methyl]propane-1-sulfonamide

3-chloro-N-[(2,4-dimethoxyphenyl)methyl]propane-1-sulfonamide

Cat. No.: B8720298
M. Wt: 307.79 g/mol
InChI Key: XRCLLNNZCPNEDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[(2,4-dimethoxyphenyl)methyl]propane-1-sulfonamide is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-propane sulfonic acid moiety and a dimethoxy-benzylamide group. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-[(2,4-dimethoxyphenyl)methyl]propane-1-sulfonamide typically involves a multi-step process. One common method includes the reaction of 3-chloro-1-propanesulfonyl chloride with 2,4-dimethoxybenzylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 3-chloro-N-[(2,4-dimethoxyphenyl)methyl]propane-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The sulfonic acid group can be oxidized to form sulfonate esters.

    Reduction Reactions: The amide group can be reduced to form corresponding amines.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of sulfonate esters.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

3-chloro-N-[(2,4-dimethoxyphenyl)methyl]propane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(2,4-dimethoxyphenyl)methyl]propane-1-sulfonamide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biochemical pathways and cellular functions .

Comparison with Similar Compounds

  • 3-Chloro-propane-1-sulfonic acid benzylamide
  • 3-Chloro-propane-1-sulfonic acid 2,4-dimethoxy-phenylamide

Comparison: Compared to its analogs, 3-chloro-N-[(2,4-dimethoxyphenyl)methyl]propane-1-sulfonamide exhibits unique properties due to the presence of the dimethoxy groups on the benzylamide moiety. These groups can influence the compound’s reactivity, solubility, and biological activity, making it a distinct and valuable compound for various applications.

Properties

Molecular Formula

C12H18ClNO4S

Molecular Weight

307.79 g/mol

IUPAC Name

3-chloro-N-[(2,4-dimethoxyphenyl)methyl]propane-1-sulfonamide

InChI

InChI=1S/C12H18ClNO4S/c1-17-11-5-4-10(12(8-11)18-2)9-14-19(15,16)7-3-6-13/h4-5,8,14H,3,6-7,9H2,1-2H3

InChI Key

XRCLLNNZCPNEDU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CNS(=O)(=O)CCCCl)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,4-dimethoxy-benzylamine hydrochloride (1 eq.) and TEA (2 eq.) in DCM was added dropwise at 0° C. a solution of 3-chloro-propane-1-sulfonyl chloride (1 eq.) in DCM. The reaction was stirred at 20° C. for 20 h. The crude was diluted with DCM, washed twice with water, twice with aqueous HCl (0.1N) and twice with a saturated aqueous solution of NaHCO3. The organic layer was dried over MgSO4, filtered and concentrated under reduced pressure. The crude was purified by chromatography on silica gel (elution with heptane/EtOAc: 100/0 to 20/80) to afford 3-chloro-propane-1-sulfonic acid 2,4-dimethoxy-benzylamide.
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